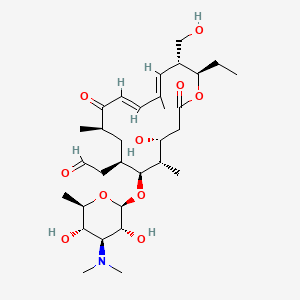
Mycaminosyltylonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-mycaminosyltylonolide is a macrolide antibiotic that is tylonolide having a beta-D-mycaminosyl residue attached at position 5. It is a macrolide antibiotic, a monosaccharide derivative, an enone and an aldehyde. It derives from a tylactone. It is a conjugate base of a 5-O-mycaminosyltylonolide(1+).
Applications De Recherche Scientifique
Micafungin: A Promising Antifungal Agent
Mycaminosyltylonolide, known as Micafungin (brand names Mycamine, Funguard), is a member of the echinocandin class and has been extensively studied for its antifungal properties. It's primarily used in the treatment and prophylaxis of invasive Candida infections. Research highlights its efficacy and safety profile, especially in pediatric populations and those undergoing hematopoietic stem cell transplantation (HSCT). Micafungin operates by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component in the cell walls of many fungi, showcasing excellent antifungal activity against various Candida species. It's well-tolerated in patients, with minimal drug-drug interactions and rare resistance reports, making it a reliable choice in managing candidemia and invasive candidiasis, or as prophylaxis in high-risk patients (Carter & Keating, 2009), (Cross & Scott, 2008), (Scott, 2012), (Scott, 2017).
Complementary and Alternative Medicine (CAM) in Cardiovascular Disease
While not directly linked to Mycaminosyltylonolide, the realm of complementary and alternative medicine (CAM), which includes various biologically based practices, is gaining traction in treating and managing cardiovascular diseases. These practices, ranging from herbal supplements to unconventional pharmacological therapies, are under scrutiny for their potential benefits and risks, especially regarding interactions with conventional therapies. This growing trend signifies a broader acceptance and integration of alternative therapeutic avenues in mainstream healthcare, emphasizing the need for rigorous clinical trials and informed patient-physician communication (Miller, Liebowitz & Newby, 2004).
Integrative Oncology in Supportive Care
In the field of oncology, particularly in the Middle East, there's a significant integration of CAM with traditional medicine to support cancer care. The use of CAM therapies, including herbal medicine, acupuncture, and mind-body practices, is prevalent and forms the basis for future interdisciplinary research. This integration underscores the holistic approach in supportive care for cancer patients, addressing not just the physical but also the psychological and social facets of health (Ben-Arye et al., 2012).
CAM Use in Cardiovascular Disease Patients
There's a notable prevalence of CAM use among patients with cardiovascular diseases, with usage rates varying significantly. This trend highlights the necessity for healthcare providers to be aware of their patients' CAM use to prevent potential herb-drug interactions and to foster better patient-physician communication. The inclination towards biologically-based therapies signifies a patient-driven shift towards natural and alternative therapeutic options, underlining the need for comprehensive research and informed clinical guidance (Grant et al., 2012).
Propriétés
Numéro CAS |
61257-02-1 |
|---|---|
Nom du produit |
Mycaminosyltylonolide |
Formule moléculaire |
C31H51NO10 |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
Clé InChI |
WGUJDBLMJBJUQU-VKRLOHBMSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
Synonymes |
mycaminosyltylonolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



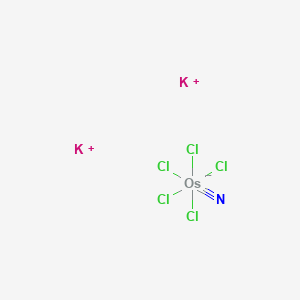
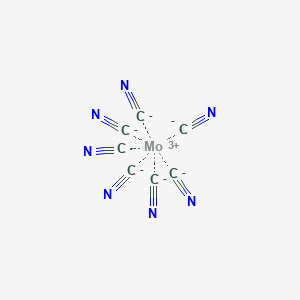
![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)
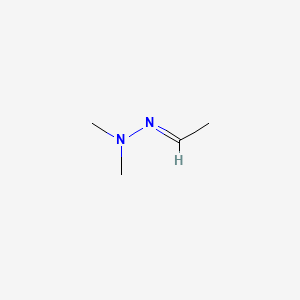
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
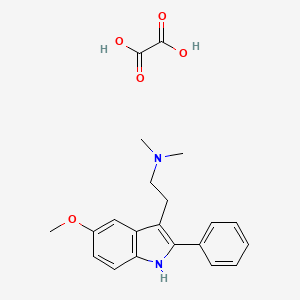
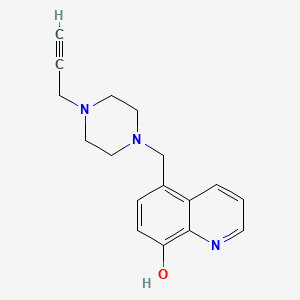
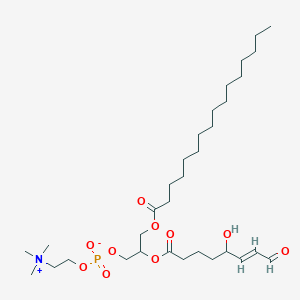
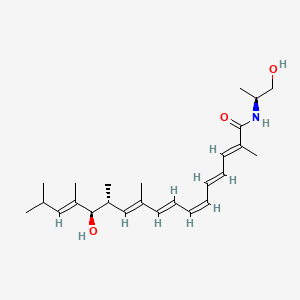
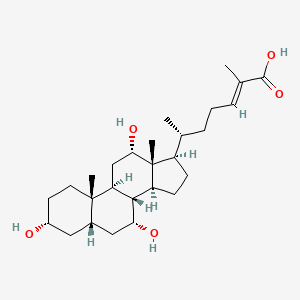
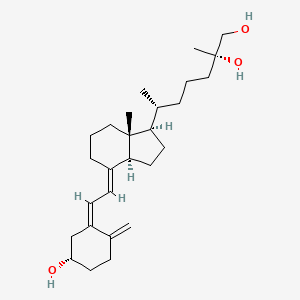
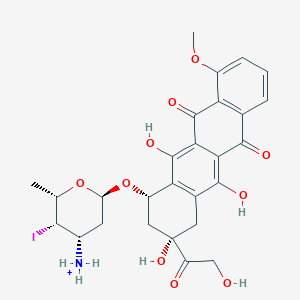
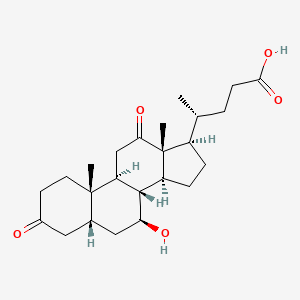
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)